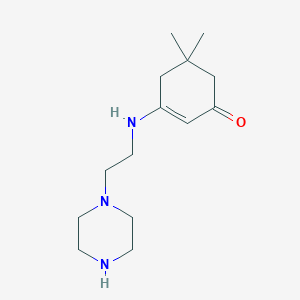![molecular formula C15H15N3O3S B438014 N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide CAS No. 391886-16-1](/img/structure/B438014.png)
N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide” is a chemical compound with a complex structure . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a thiophene ring, a carboxamide group, and a methoxybenzylidene hydrazino group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available resources. The compound’s molecular weight is approximately 297.316 . Further properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.作用機序
The mechanism of action of N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes that are involved in cell proliferation and survival. This compound has also been shown to induce oxidative stress in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells. In addition, this compound has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
実験室実験の利点と制限
One of the major advantages of using N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide in lab experiments is its selective toxicity towards cancer cells. This compound has been shown to have minimal toxicity towards normal cells, which makes it an attractive candidate for cancer therapy. However, one of the major limitations of using this compound in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer this compound to cells in culture or in animal models.
将来の方向性
There are several future directions for research on N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide. One of the major areas of research is the development of more efficient synthesis methods for this compound. This could lead to increased yields and lower costs of production. Another area of research is the development of more effective delivery methods for this compound. This could include the use of nanoparticles or other drug delivery systems to enhance the solubility and bioavailability of this compound. Finally, there is a need for further research on the mechanism of action of this compound, which could lead to the development of more targeted and effective cancer therapies.
合成法
N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide can be synthesized using various methods, including the reaction of 4-methoxybenzylidene hydrazine with 2-thiophenecarboxylic acid in the presence of a dehydrating agent. Another method involves the reaction of 4-methoxybenzylidene hydrazine with 2-thiophenecarboxylic acid chloride in the presence of a base. The yield of this compound using these methods is usually around 50-60%.
科学的研究の応用
N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Safety and Hazards
特性
IUPAC Name |
N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-21-12-6-4-11(5-7-12)9-17-18-14(19)10-16-15(20)13-3-2-8-22-13/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFERTIRIUGEPDG-RQZCQDPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


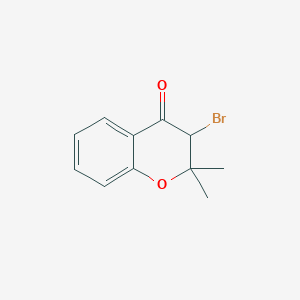
![3-[(dimethylamino)methylene]-2H-chromene-2,4(3H)-dione](/img/structure/B437947.png)
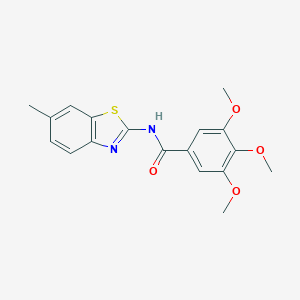


![4-[(5-Methyl-3-phenyl-4-isoxazolyl)carbonyl]-morpholine](/img/structure/B437979.png)
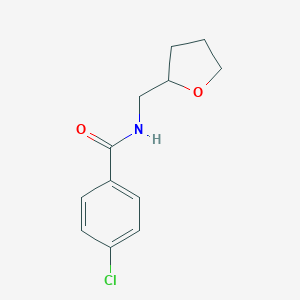
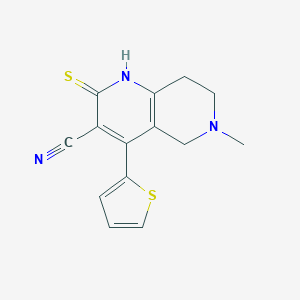
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B437995.png)
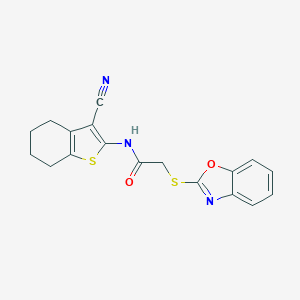
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-{[(thien-2-ylmethyl)imino]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B438018.png)

